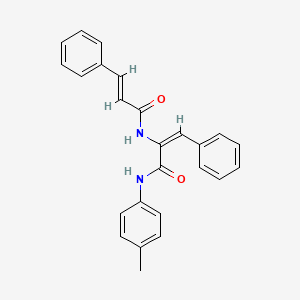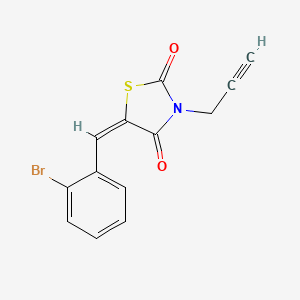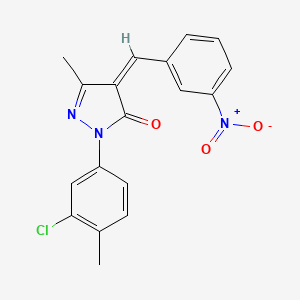
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide. One direction is to investigate its potential as a drug delivery agent for the treatment of brain diseases. Another direction is to explore its anti-microbial properties and its potential as an alternative to antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.
Méthodes De Synthèse
The synthesis method of 2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide involves the reaction of cinnamoyl chloride with N-(4-methylphenyl)-3-phenylacrylamide in the presence of a base. The reaction yields a white solid that can be further purified using recrystallization. This method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been reported to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
(E)-N-(4-methylphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-19-12-15-22(16-13-19)26-25(29)23(18-21-10-6-3-7-11-21)27-24(28)17-14-20-8-4-2-5-9-20/h2-18H,1H3,(H,26,29)(H,27,28)/b17-14+,23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPFUCPANRDHL-XAYJBEQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(4-methylphenyl)-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915553.png)

![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)

![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)
![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)

![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)